Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with ethyl ester and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and oxidation steps . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex furan derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3,4,5-tetracarboxylic acid, while reduction may produce ethyl 4,5-dihydroxyfuran-3-carboxylate.
Scientific Research Applications
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4,5-dioxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other furan derivatives such as:
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a furan ring.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains an amino and cyano group, offering different reactivity and applications.
Properties
CAS No. |
86387-69-1 |
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Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
ethyl 4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H8O5/c1-2-11-6(9)4-3-12-7(10)5(4)8/h4H,2-3H2,1H3 |
InChI Key |
REFBOLOBVVBMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(=O)C1=O |
Origin of Product |
United States |
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